Comparable Antispastic Efficacy to Baclofen with Superior Tolerability in Pediatric Cerebral Palsy
In an open-label randomized controlled trial of 65 children with spastic cerebral palsy, tolperisone demonstrated antispastic efficacy comparable to baclofen as measured by the Modified Ashworth Scale (MAS). The baclofen group showed MAS scores of 2.41 ± 0.50 (pre) vs. 2.25 ± 0.44 (post), while the tolperisone group showed 2.46 ± 0.50 (pre) vs. 2.08 ± 0.27 (post), with both groups achieving statistically significant improvements (P < 0.05) [1]. Critically, 86.7% of baclofen-treated patients experienced side effects compared to 60% in the tolperisone group, and tolperisone was noted as the cheaper alternative [1].
| Evidence Dimension | Spasticity reduction and adverse event incidence |
|---|---|
| Target Compound Data | MAS score: pre 2.46 ± 0.50 → post 2.08 ± 0.27; side effects: 60% of patients |
| Comparator Or Baseline | Baclofen: MAS score pre 2.41 ± 0.50 → post 2.25 ± 0.44; side effects: 86.7% of patients |
| Quantified Difference | Comparable MAS improvement; 26.7% absolute reduction in side effect incidence with tolperisone |
| Conditions | Open-label RCT; 65 children with spastic cerebral palsy; 3-month treatment duration |
Why This Matters
For pediatric spasticity management, tolperisone offers equivalent efficacy to the first-line agent baclofen but with significantly fewer adverse events, reducing treatment discontinuation and improving long-term adherence.
- [1] Kamate M, Deepti SM, Metgud D. An Open-Label Randomized Controlled Trial of Tolperisone and Baclofen in the Management of Spasticity in Children with Cerebral Palsy. J Pediatr Neurosci. 2024;19(1):8-13. View Source
